

Commercial availability and suppliers of 4-Benzylxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Benzylxy-2-formylphenylboronic acid
Cat. No.:	B111834

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzylxy-2-formylphenylboronic acid**: Commercial Availability, Sourcing, and Application

Introduction: A Multifunctional Building Block for Advanced Synthesis

4-Benzylxy-2-formylphenylboronic acid (CAS No. 139962-97-3) is a highly versatile organoboron compound that has garnered significant attention from researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors. Its unique trifunctional structure—comprising a boronic acid, a strategically placed formyl group, and a benzylxy substituent—makes it an invaluable building block for complex molecular architectures.

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which forge carbon-carbon bonds with exceptional efficiency and selectivity.^{[1][2]} The aldehyde (formyl) group serves as a reactive handle for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations. Finally, the benzylxy group not only enhances reactivity and solubility but also acts as a stable protecting group for the phenol, which can be deprotected in later synthetic steps if required. This guide provides an in-depth analysis of its commercial availability, supplier specifications, and key applications, offering a practical resource for scientists and drug development professionals.

Commercial Availability and Supplier Overview

4-Benzylxy-2-formylphenylboronic acid is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. Sourcing this reagent requires careful consideration of purity, available quantities, and supplier reliability to ensure reproducibility in experimental outcomes. Below is a comparative analysis of prominent suppliers.

Supplier	Product Number	Purity Specification	Appearance	CAS No.
Sigma-Aldrich	CDS006261	Not specified; AldrichCPR	Solid	139962-97-3
Tokyo Chemical Industry (TCI)	B5257	98.0 to 107.0 % (Titration)	White to Almost white powder to crystal	139962-97-3
Chem-Impex	07819	98 - 105% (Assay by titration)	White to off-white crystalline powder	139962-97-3
Manchester Organics	X32543	>97% (or contact for details)	Not specified	139962-97-3
BLD Pharm	BD15333	Not specified	Not specified	139962-97-3
Santa Cruz Biotechnology	sc-230302	Not specified	Not specified	139962-97-3
Frontier Specialty Chemicals	B4287	Not specified	Not specified	139962-97-3
AbacipharmTech	SH057076	Not specified	Not specified	139962-97-3

Note: Purity specifications can vary by lot. It is imperative to consult the Certificate of Analysis (CoA) for lot-specific data before use.

Technical Profile and Quality Control Considerations

A thorough understanding of the compound's properties is critical for its successful application and for troubleshooting synthetic challenges.

Chemical & Physical Properties

- Molecular Formula: C₁₄H₁₃BO₄[\[1\]](#)[\[3\]](#)
- Molecular Weight: 256.06 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- Appearance: Typically a white to off-white or almost white crystalline powder or solid.[\[1\]](#)
- Storage: Store at room temperature.[\[1\]](#) Boronic acids are generally air-sensitive and can be susceptible to dehydration.
- Synonyms: 4-Benzylxy-2-formylbenzeneboronic acid.[\[1\]](#)

A Note on Purity: The Anhydride Form

Several suppliers, including TCI, note that this product "contains varying amounts of Anhydride". This is a crucial technical point. Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines. This is a reversible process that occurs upon standing or heating. The presence of the boroxine form does not typically impede reactivity in cross-coupling reactions, as the monomeric boronic acid is regenerated under the aqueous basic conditions of the Suzuki-Miyaura reaction. However, the presence of these anhydrides explains why titration-based purity assays can exceed 100% relative to the monomeric form. For applications requiring precise stoichiometry, it is essential to be aware of this equilibrium.

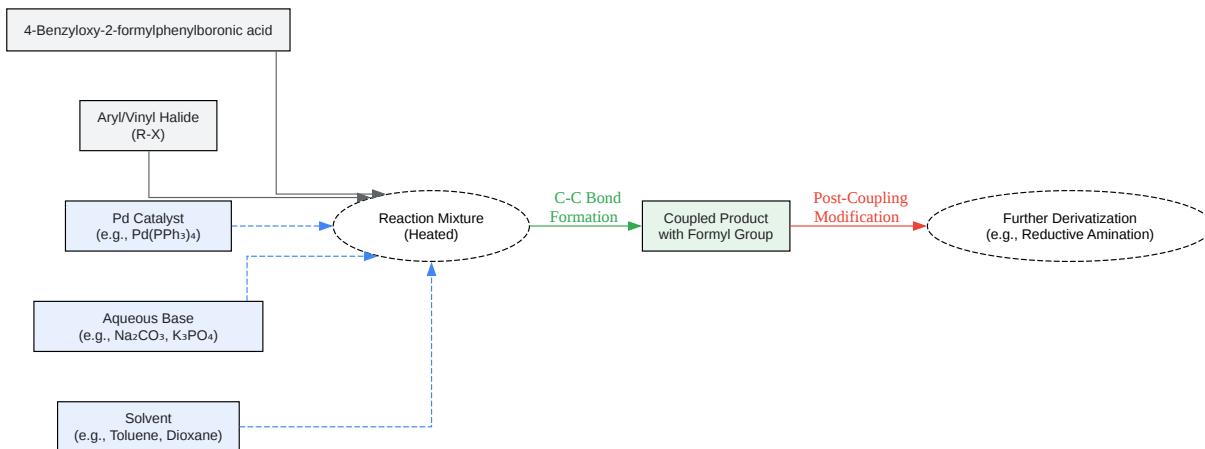
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Benzylxy-2-formylphenylboronic acid** presents the following hazards:

- H315: Causes skin irritation.[\[3\]](#)

- H319: Causes serious eye irritation.[\[3\]](#)

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes:


- Washing skin thoroughly after handling.
- Wearing protective gloves, eye protection, and face protection.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.

Core Applications in Research and Drug Development

The unique arrangement of functional groups makes this reagent a powerful tool for constructing complex molecules.

Pillar Application: Suzuki-Miyaura Cross-Coupling

The primary application of **4-Benzylxy-2-formylphenylboronic acid** is in Suzuki-Miyaura coupling reactions.[\[1\]](#)[\[2\]](#) This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. The significance lies in its ability to create biaryl or substituted aromatic systems, which are privileged structures in many pharmaceutical agents.[\[5\]](#) The formyl group can be carried through the coupling reaction and then used for subsequent diversification, enabling the rapid synthesis of chemical libraries for screening.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of a Suzuki-Miyaura coupling using the title reagent.

Drug Discovery and Medicinal Chemistry

The biaryl structures synthesized using this reagent are central to many targeted therapies.^[5] The ability to introduce the 4-benzyl-2-formylphenyl moiety allows medicinal chemists to explore its impact on biological activity and other drug-like properties.^[2] Notably, this compound has been investigated for its potential to inhibit autoinducer-2 (AI-2) quorum sensing in bacteria like *Vibrio harveyi*, highlighting its utility in developing novel antibacterial strategies.

Other Scientific Applications

- Materials Science: It is used to create conductive polymers and other advanced materials where tailored electronic properties are desired.[1][2]
- Bioconjugation: The boronic acid's ability to form reversible covalent bonds with cis-diols makes it useful for attaching the molecule to biomolecules like carbohydrates or proteins, aiding in the development of biosensors and diagnostic tools.[1][2]
- Chemical Sensors: Its unique properties have been exploited in the design of chemical sensors, for instance, in the detection of fluoride ions.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of **4-Benzyl-2-formylphenylboronic acid** with a generic aryl bromide.

Materials:

- **4-Benzyl-2-formylphenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3) (2.5 eq), 2M aqueous solution
- Toluene or 1,4-Dioxane
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **4-Benzylxy-2-formylphenylboronic acid** (1.2 eq), and the palladium catalyst (0.03 eq).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add the solvent (e.g., Toluene) via syringe, followed by the 2M aqueous solution of potassium carbonate. The total solvent volume should result in a ~0.1 M concentration of the limiting reagent.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 4-12 hours).
- Cool the reaction mixture to room temperature.

Work-up and Purification:

- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer. Wash it sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

4-Benzylxy-2-formylphenylboronic acid stands out as a strategic and enabling chemical tool. Its commercial availability from numerous reputable suppliers ensures a consistent supply for both small-scale research and larger development campaigns. For the medicinal chemist, it offers a direct route to complex, functionalized biaryl cores. For the materials scientist, it

provides a building block for novel polymers and sensors. By understanding its technical specifications, handling requirements, and the nuances of its reactivity—particularly the equilibrium with its boroxine anhydride—researchers can fully leverage its synthetic potential to accelerate innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-Benzylxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]
- 3. 4-Benzylxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-benzylxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 4-Benzylxy-2-formylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111834#commercial-availability-and-suppliers-of-4-benzylxy-2-formylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com